molecular formula C20H22O6 B13720609 [5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol CAS No. 35827-52-2

[5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol

Cat. No.: B13720609
CAS No.: 35827-52-2
M. Wt: 358.4 g/mol
InChI Key: FRNYWYUVZQQBQN-UHFFFAOYSA-N
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Description

[5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol is a complex organic compound featuring two 1,3-dioxolane rings and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol typically involves the formation of 1,3-dioxolane rings through the reaction of diols with aldehydes or ketones under acidic conditions. The phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions. The hydroxymethyl group is usually added through a hydroxymethylation reaction using formaldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve a multi-step synthesis process, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like PCC or KMnO4.

    Reduction: The compound can undergo reduction reactions to form alcohols or alkanes using reducing agents like LiAlH4 or NaBH4.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, CrO3

    Reduction: LiAlH4, NaBH4

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the formation of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound could be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain biomolecules.

Medicine

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which [5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol exerts its effects depends on its interaction with molecular targets. The hydroxymethyl group can form hydrogen bonds, while the phenyl groups can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • [2-Phenyl-1,3-dioxolane]
  • [5-(Hydroxymethyl)-2-phenyl-1,3-dioxolane]
  • [2-Phenyl-1,3-dioxane]

Uniqueness

Compared to similar compounds, [5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol features two 1,3-dioxolane rings, which can enhance its stability and reactivity. The presence of multiple functional groups allows for diverse chemical modifications and applications.

Properties

CAS No.

35827-52-2

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

[5-[5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C20H22O6/c21-11-15-17(25-19(23-15)13-7-3-1-4-8-13)18-16(12-22)24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2

InChI Key

FRNYWYUVZQQBQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2OC(C(O2)C3C(OC(O3)C4=CC=CC=C4)CO)CO

Origin of Product

United States

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